(3,4-Difluorophenyl)hydrazine
Overview
Description
(3,4-Difluorophenyl)hydrazine is an organic compound with the molecular formula C6H6F2N2 It is characterized by the presence of two fluorine atoms attached to the benzene ring at the 3 and 4 positions, and a hydrazine group (-NHNH2) attached to the benzene ring
Mechanism of Action
Target of Action
It is known that hydrazine derivatives can interact with various biological targets, exhibiting a wide range of activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
For instance, some hydrazine derivatives have shown kinase inhibitory activity .
Biochemical Pathways
It is known that hydrazine derivatives can affect various biochemical pathways, leading to a wide range of downstream effects .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . The compound has a log Kp (skin permeation) of -5.65 cm/s and a consensus log Po/w of 1.78 .
Result of Action
It is known that hydrazine derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions: (3,4-Difluorophenyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of 3,4-difluoronitrobenzene with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:
3,4-Difluoronitrobenzene+Hydrazine Hydrate→this compound+Water
The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods: On an industrial scale, this compound can be produced using similar synthetic routes but optimized for large-scale production. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: (3,4-Difluorophenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azobenzenes or nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing other functional groups on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Azobenzenes, nitroso compounds.
Reduction: Amines.
Substitution: Various substituted phenylhydrazines.
Scientific Research Applications
(3,4-Difluorophenyl)hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor antagonists.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
- (2,4-Difluorophenyl)hydrazine
- (3,5-Difluorophenyl)hydrazine
- (2,3-Difluorophenyl)hydrazine
Comparison: (3,4-Difluorophenyl)hydrazine is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity. Compared to other difluorophenylhydrazines, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for distinct applications in research and industry.
Properties
IUPAC Name |
(3,4-difluorophenyl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2/c7-5-2-1-4(10-9)3-6(5)8/h1-3,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSCNXDDCDSLLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378942 | |
Record name | (3,4-difluorophenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161886-22-2 | |
Record name | (3,4-Difluorophenyl)hydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=161886-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,4-difluorophenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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